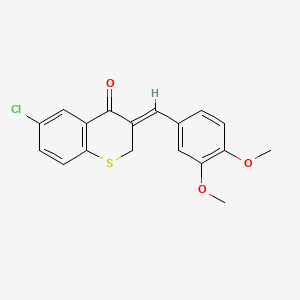

(Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one

Description

(Z)-2,3-Dihydro-6-chloro-3-((3,4-diméthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one est un composé organique synthétique appartenant à la classe des dérivés de benzothiopyran. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure unique de ce composé, caractérisée par un noyau benzothiopyran avec un substituant chloro et diméthoxyphényl, contribue à ses propriétés chimiques et biologiques distinctes.

Propriétés

Numéro CAS |

130689-09-7 |

|---|---|

Formule moléculaire |

C18H15ClO3S |

Poids moléculaire |

346.8 g/mol |

Nom IUPAC |

(3Z)-6-chloro-3-[(3,4-dimethoxyphenyl)methylidene]thiochromen-4-one |

InChI |

InChI=1S/C18H15ClO3S/c1-21-15-5-3-11(8-16(15)22-2)7-12-10-23-17-6-4-13(19)9-14(17)18(12)20/h3-9H,10H2,1-2H3/b12-7+ |

Clé InChI |

BKHZHWPBAHDDIJ-KPKJPENVSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)/C=C/2\CSC3=C(C2=O)C=C(C=C3)Cl)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C=C2CSC3=C(C2=O)C=C(C=C3)Cl)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (Z)-2,3-Dihydro-6-chloro-3-((3,4-diméthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one implique généralement la condensation de la 6-chloro-4H-1-benzothiopyran-4-one avec le 3,4-diméthoxybenzaldéhyde en conditions basiques. La réaction est souvent réalisée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium dans un solvant approprié comme l’éthanol ou le méthanol. Le mélange réactionnel est porté au reflux pendant plusieurs heures pour assurer une conversion complète en produit souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l’efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, (Z)-2,3-Dihydro-6-chloro-3-((3,4-diméthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et voies de synthèse.

Biologie

Biologiquement, ce composé s’est avéré prometteur comme agent antimicrobien et anticancéreux. Sa capacité à interagir avec les cibles biologiques en fait un candidat précieux pour le développement de médicaments et les études biochimiques.

Médecine

En médecine, le composé est étudié pour son potentiel thérapeutique dans le traitement de diverses maladies. Ses propriétés anticancéreuses, en particulier, ont suscité un intérêt considérable, avec des études axées sur son mécanisme d’action et son efficacité dans différents modèles de cancer.

Industrie

Industriellement, (Z)-2,3-Dihydro-6-chloro-3-((3,4-diméthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one est utilisé dans le développement de nouveaux matériaux et produits chimiques. Sa polyvalence et sa réactivité en font un composant précieux dans diverses applications industrielles.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating various diseases. Its anticancer properties, in particular, have garnered significant interest, with studies focusing on its mechanism of action and efficacy in different cancer models.

Industry

Industrially, (Z)-2,3-Dihydro-6-chloro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mécanisme D'action

Le mécanisme d’action du (Z)-2,3-Dihydro-6-chloro-3-((3,4-diméthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, son activité anticancéreuse peut être attribuée à sa capacité à inhiber les enzymes clés impliquées dans les voies de prolifération et de survie cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

- N’-[(Z)-(3,4-Diméthoxyphényl)méthylène]-4,5-dihydro-2H-benzo[g]indazole-3-carbohydrazide .

- 4-(1-Azépanysulfonyl)-N’-[(Z)-(3,4-diméthoxyphényl)méthylène]benzohydrazide .

- N’-[(Z)-(3,4-Diméthoxyphényl)méthylène]-4-nitrobenzohydrazide .

Unicité

Comparé à des composés similaires, (Z)-2,3-Dihydro-6-chloro-3-((3,4-diméthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one se distingue par son noyau benzothiopyran unique et la présence à la fois de substituants chloro et diméthoxyphényl. Ces caractéristiques structurelles contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.